3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a hydroxyethoxy group, and a tetrahydrofuran ring.
Chemical Reactions Analysis
3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and may have similar chemical properties and reactivity.
Fluorinated benzamides: These compounds contain a fluorine atom and a benzamide group, which may confer similar biological activity and chemical reactivity.
Biological Activity
3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H20FNO4, with a molecular weight of approximately 295.33 g/mol. The presence of a fluorine atom and a hydroxyl group contributes to its unique properties, which may enhance its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antiviral Activity : Similar compounds with fluorinated structures have shown broad-spectrum antiviral activity. For instance, 3'-fluoro-3'-deoxyadenosine has demonstrated effectiveness against various RNA and DNA viruses, suggesting that this compound may exhibit similar properties .
- Anticancer Potential : Compounds containing oxolane rings have been explored for their anticancer properties. Studies suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines .
- PPAR Modulation : There is an indication that compounds similar to this compound may act as modulators of peroxisome proliferator-activated receptors (PPARs), which play a critical role in metabolic regulation and inflammation .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Viral Replication : By mimicking natural substrates in viral replication processes, fluorinated compounds can interfere with viral polymerases or other essential enzymes.
- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Lipid Metabolism : As a PPAR modulator, it could influence lipid metabolism and glucose homeostasis, potentially offering therapeutic benefits in metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- A study highlighted the antiviral efficacy of fluorinated nucleosides against HIV and hepatitis B virus (HBV), indicating that similar modifications might enhance the antiviral spectrum of this compound .
- Another research effort focused on the anticancer properties of oxolane derivatives, showing significant cytotoxicity against various cancer cell lines .
Comparative Analysis
The following table summarizes key findings from studies on related compounds:
Properties
IUPAC Name |
3-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFJJFOHLMDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC(=CC=C2)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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